Cas no 219865-96-0 (6-(2,4-difluorophenoxy)pyridin-3-amine)

6-(2,4-Difluorophenoxy)pyridin-3-amine is a fluorinated aromatic amine derivative featuring a pyridine core substituted with a 2,4-difluorophenoxy group at the 6-position and an amine group at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the amine group offers reactivity for further functionalization. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents. The compound is typically handled under controlled conditions due to its sensitivity.
6-(2,4-difluorophenoxy)pyridin-3-amine structure
219865-96-0 structure
Product Name:6-(2,4-difluorophenoxy)pyridin-3-amine
CAS No:219865-96-0
MF:C11H8F2N2O
MW:222.190829277039
MDL:MFCD00067769
CID:1004636
PubChem ID:2800154
Update Time:2025-06-11

6-(2,4-difluorophenoxy)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-Difluoro-phenoxy)-5-nitro-pyridine
    • 2-(2,4-difluorophenoxy)-5-nitropyridine
    • 6-(2,4-Difluorophenoxy)pyridin-3-amine
    • HMS546I13
    • 3-Pyridinamine, 6-(2,4-difluorophenoxy)-
    • 6-(2,4-difluorophenoxy)pyridin-3-amine
    • MDL: MFCD00067769
    • Inchi: 1S/C11H8F2N2O/c12-7-1-3-10(9(13)5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2
    • InChI Key: YXBJKFLKYCEHCM-UHFFFAOYSA-N
    • SMILES: C1=NC(OC2=CC=C(F)C=C2F)=CC=C1N

Computed Properties

  • Exact Mass: 252.03500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 67.94000
  • LogP: 3.58350

6-(2,4-difluorophenoxy)pyridin-3-amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 6-(2,4-difluorophenoxy)pyridin-3-amine

Introduction to 6-(2,4-difluorophenoxy)pyridin-3-amine and Its Significance in Modern Chemical Biology

6-(2,4-difluorophenoxy)pyridin-3-amine, identified by its CAS number 219865-96-0, is a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a pyridine core substituted with a 2,4-difluorophenoxy group, has garnered attention due to its unique structural and functional properties. The presence of fluorine atoms in the aromatic ring significantly influences its electronic and steric characteristics, making it a valuable scaffold for the development of novel bioactive molecules.

The pyridin-3-amine moiety is particularly noteworthy, as it is a common pharmacophore in many bioactive compounds. Pyridine derivatives are widely recognized for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. The combination of the 2,4-difluorophenoxy group with the pyridin-3-amine moiety introduces additional potential interactions with biological targets, enhancing the compound's versatility in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of 6-(2,4-difluorophenoxy)pyridin-3-amine with biological targets at an unprecedented level of detail. These studies have revealed that the compound exhibits promising binding affinities with several enzymes and receptors, suggesting its potential as a lead compound for therapeutic intervention. For instance, preliminary docking studies indicate that it may interact with kinases and other signaling proteins, which are crucial in various disease pathways.

The synthesis of 6-(2,4-difluorophenoxy)pyridin-3-amine represents a significant achievement in synthetic organic chemistry. The introduction of fluorine atoms into the aromatic ring requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve this goal. These techniques not only improve efficiency but also minimize unwanted byproducts, making the process more sustainable and scalable.

In the realm of drug discovery, 6-(2,4-difluorophenoxy)pyridin-3-amine has been investigated for its potential applications in treating various diseases. Its structural features make it a suitable candidate for developing inhibitors targeting inflammatory pathways, which are implicated in conditions such as arthritis and autoimmune disorders. Additionally, its ability to modulate enzyme activity suggests its utility in addressing metabolic diseases and cancer.

The pharmacokinetic properties of 6-(2,4-difluorophenoxy)pyridin-3-amine are also of great interest. Studies have shown that the compound exhibits favorable solubility and stability under physiological conditions, which are essential for effective drug delivery. Furthermore, its metabolic profile suggests that it can be easily processed by the body without significant accumulation or toxicity.

One of the most exciting aspects of 6-(2,4-difluorophenoxy)pyridin-3-amine is its potential for further derivatization. By modifying various functional groups within its structure, researchers can fine-tune its biological activity and selectivity. This flexibility makes it an ideal candidate for structure-based drug design approaches, where iterative modifications are made based on experimental data.

The role of fluorine atoms in enhancing the bioactivity of pharmaceutical compounds cannot be overstated. Fluorinated aromatic rings often improve binding affinity by increasing lipophilicity and reducing metabolic degradation. In the case of 6-(2,4-difluorophenoxy)pyridin-3-amine, these effects contribute to its robust interaction with biological targets while maintaining a favorable pharmacokinetic profile.

As research continues to uncover new therapeutic applications for 6-(2,4-difluorophenoxy)pyridin-3-amine, it is likely that this compound will play a pivotal role in the development of next-generation pharmaceuticals. Its unique structural features and promising biological activity make it a cornerstone in modern chemical biology research. By leveraging cutting-edge synthetic methods and computational tools, scientists are poised to unlock its full potential and translate these findings into tangible medical benefits.

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